1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester

Description

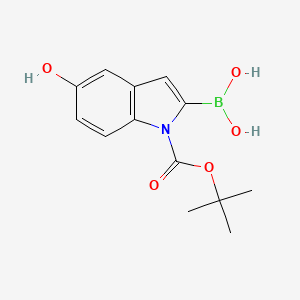

The compound 1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester is a boronic acid-containing indole derivative. Its structure features:

- A borono group (-B(OH)₂) at position 2 of the indole ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.

- A hydroxyl group (-OH) at position 5, which may influence solubility and hydrogen-bonding interactions.

- A tert-butyl ester at position 1, providing steric bulk to enhance stability and modulate reactivity .

Properties

IUPAC Name |

[5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(16)6-8(10)7-11(15)14(18)19/h4-7,16,18-19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPPNLAVGTFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801172553 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004552-89-9 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-hydroxy-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004552-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-hydroxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact. Catalysts and specific solvents are carefully selected to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The boronic acid group can be reduced to form borane derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of boronic acids.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-1-carboxylic acid derivatives with ketone or aldehyde functionalities.

Substitution: Various ester derivatives with different nucleophiles.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibitors and receptor ligands.

Medicine: The boronic acid group is of interest in the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the boronic acid group can chelate with metal ions, potentially inhibiting enzymes or receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound's binding affinity to biological targets. The ester group can be hydrolyzed in biological systems, releasing the active indole derivative.

Molecular Targets and Pathways:

Enzyme Inhibition: The boronic acid group can inhibit enzymes by chelating metal ions in the active site.

Receptor Binding: The hydroxyl group can enhance binding to receptors through hydrogen bonding.

Metabolic Activation: The ester group can be hydrolyzed to release the active indole derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Substituent Variations and Functional Group Analysis

The primary differences among analogs lie in substituents at positions 2, 5, and 1 of the indole scaffold. Below is a comparative analysis of selected analogs (Table 1):

Table 1: Key Structural Analogs and Their Properties

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₇BNO₅ and a molecular weight of approximately 278.09 g/mol. Its structure includes an indole ring, a carboxylic acid group, and a boron-containing moiety, which may enhance its biological properties by facilitating interactions with various biomolecules.

Preliminary studies indicate that the compound may interact with enzymes or receptors due to its functional groups. The presence of the boron atom is particularly noteworthy as it can participate in various biochemical reactions, potentially acting as an inhibitor or modulator in specific pathways. This interaction is crucial for understanding its therapeutic benefits and mechanisms of action .

Biological Activities

1H-Indole-1-carboxylic acid derivatives have been investigated for their biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.

- PPARγ Modulation : Some derivatives have been identified as potent selective PPARγ modulators, which are essential in regulating glucose metabolism and may have implications for diabetes treatment .

- Anti-inflammatory Effects : Indole derivatives are often explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Synthesis Methods

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester can be achieved through several methods:

- Esterification Reactions : The carboxylic acid group can react with alcohols to form esters, enhancing its utility in organic synthesis.

- Boron Functionalization : Incorporating boron into the indole structure can be performed through various synthetic pathways that preserve the integrity of the compound while allowing for functional modifications.

Case Study 1: PPARγ Modulation

Research has shown that certain aryl indole-2-carboxylic acids exhibit potent PPARγ modulation. In vivo testing on db/db mouse models demonstrated significant reductions in hyperglycemia comparable to established treatments like rosiglitazone . This suggests that similar derivatives of 1H-Indole-1-carboxylic acid could have therapeutic applications in diabetes management.

Case Study 2: Antimicrobial Activity

A study on structurally related indole compounds highlighted their antimicrobial properties against various bacterial strains. The presence of hydroxyl and boron groups was found to enhance these effects, indicating that modifications to the indole structure could lead to more effective antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| 2-Borono-7-hydroxy-1H-indole-1-carboxylic acid | Similar indole structure | Potentially different antimicrobial properties |

| Indole-3-carboxylic acid | Lacks boron functionality | Commonly studied for antimicrobial properties |

| Boronic acid derivatives | Varying substituents on the aromatic ring | Often used in Suzuki coupling reactions |

The uniqueness of 1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester lies in its specific combination of functional groups which may offer distinct reactivity and biological profiles compared to these similar compounds .

Q & A

Q. What are the key synthetic strategies for preparing 1H-Indole-1-carboxylic acid derivatives with boronic ester functional groups?

The synthesis of indole-based boronic esters typically involves multi-step reactions. For example, the tert-butyl ester group can be introduced via Boc-protection of the carboxylic acid moiety, while the boronic acid group is often installed using Suzuki-Miyaura coupling precursors. A general approach involves:

Indole core construction : Starting from substituted indole-2-carboxylic acids (e.g., indole-5-carboxylic acid derivatives, as seen in ), followed by functionalization at the 2-position.

Boronation : Introducing the boronic acid group via palladium-catalyzed cross-coupling reactions (e.g., using pinacol borane derivatives).

Esterification : Protecting the carboxylic acid with tert-butyl groups using Boc anhydride under basic conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard analytical workflows include:

- HPLC : Quantify impurities using reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients). highlights protocols for detecting propylene glycol esters as impurities, which can be adapted for related esters .

- NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and boronic acid (δ ~7-8 ppm for aromatic protons).

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns.

Q. What are the critical storage and handling considerations for boronic acid-containing indole derivatives?

- Moisture sensitivity : Boronic esters hydrolyze in aqueous environments. Store under inert gas (argon/nitrogen) at –20°C in sealed vials.

- Light sensitivity : Indole derivatives may degrade under prolonged UV exposure; use amber glassware.

- Safety protocols : Wear nitrile gloves, lab coats, and eye protection. emphasizes handling corrosive intermediates (e.g., carbonyl chlorides) in fume hoods with proper waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound?

Yield discrepancies often arise from:

- Steric hindrance : The tert-butyl group may impede boronation at the 2-position. Optimize reaction conditions (e.g., higher temperatures or microwave-assisted synthesis).

- Competitive side reactions : Boronic acid self-condensation (dimerization) can occur. Use excess pinacol borane and Pd catalysts (e.g., Pd(PPh₃)₄) to suppress this .

- Solution : Perform kinetic studies (e.g., in situ FTIR monitoring) to track intermediate formation and adjust reagent stoichiometry.

Q. What computational methods are suitable for predicting the reactivity of the boronic ester group in cross-coupling reactions?

- Density Functional Theory (DFT) : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity and activation barriers.

- Molecular Dynamics (MD) : Simulate solvation effects on boronic ester stability in polar aprotic solvents (e.g., DMF, THF). discusses palladium-catalyzed reductive cyclization, which can inform analogous mechanistic studies .

Q. How does the tert-butyl ester influence the compound’s stability under acidic vs. basic conditions?

- Acidic conditions : The tert-butyl ester is stable in mild acids (pH >3) but hydrolyzes in strong acids (e.g., TFA) to regenerate the carboxylic acid.

- Basic conditions : Susceptible to saponification (e.g., NaOH/MeOH, as in ), which cleaves the ester to release the boronic acid.

- Application : Controlled hydrolysis enables selective deprotection for downstream functionalization .

Q. What strategies are effective for analyzing trace impurities in this compound?

- LC-MS/MS : Detect low-abundance impurities (e.g., dimerized boronic acids) with high sensitivity.

- ICP-OES : Quantify residual palladium from catalytic steps (target: <10 ppm).

- Comparative analysis : Cross-reference batch data with pharmacopeial standards (e.g., USP40 protocols in ) .

Methodological Considerations

8. Designing experiments to study the biological activity of this compound:

- In vitro assays : Screen for enzyme inhibition (e.g., proteases, kinases) using fluorescence-based assays.

- Structural analogs : Compare activity with simpler indole derivatives (e.g., indole-3-carboxylic acid esters in ) to identify pharmacophore contributions .

- ADMET profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding.

9. Addressing contradictory data in boronic ester reactivity studies:

- Controlled variables : Ensure consistent solvent purity (e.g., anhydrous DMF), catalyst batch, and reaction temperature.

- Reproducibility : Validate results across multiple labs using standardized protocols (e.g., ICH guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.